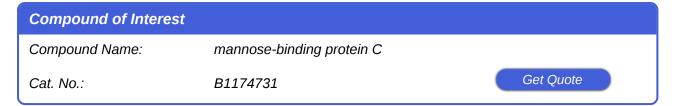


# The Dual Role of Mannose-Binding Lectin (MBL) in Cancer: A Comparative Analysis

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Mannose-Binding Lectin (MBL), encoded by the MBL2 gene, is a key pattern recognition molecule of the innate immune system. It initiates the lectin pathway of the complement system by binding to carbohydrate patterns on the surface of pathogens and altered host cells, such as cancer cells.[1][2] This binding can lead to opsonization for phagocytosis or direct cell lysis via the membrane attack complex (MAC).[3][4] However, the role of MBL in oncology is complex, with studies demonstrating both pro- and anti-tumoral effects depending on the cancer type, MBL expression levels, and the tumor microenvironment.[3][5] This guide compares the validated roles of MBL in several key cancer types, presenting supporting experimental data and methodologies for researchers and drug development professionals.

## **MBL** in Hepatocellular Carcinoma (HCC)

In Hepatocellular Carcinoma, MBL2 is predominantly viewed as a tumor suppressor. Studies consistently show that its expression is significantly lower in liver cancer tissue compared to normal liver tissue, and this downregulation is associated with a poor prognosis for HCC patients.[6][7][8] The anti-tumor effect is linked to MBL's ability to inhibit cancer cell proliferation and metastasis and to modulate the tumor microenvironment.[5][6]

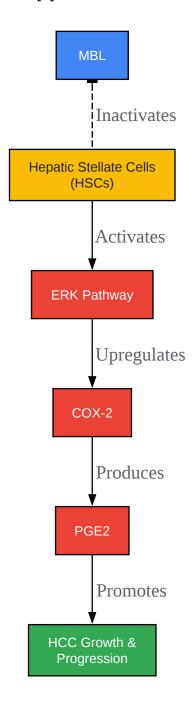


Experiment al Model	Parameter Measured	Control Group	MBL Overexpres sion Group	Percentage Change	Reference
In Vivo (Nude Mice with Huh7 Xenografts)	Average Tumor Volume (mm³)	~1500	~500	~67% Decrease	[6]
In Vivo (Nude Mice with Huh7 Xenografts)	Average Tumor Weight (g)	~1.2	~0.4	~67% Decrease	[6]
In Vitro (Huh7 Cell Line)	Relative Cell Proliferation (OD450)	1.0	~0.6	~40% Decrease	[8]
In Vitro (Huh7 Cell Line)	Migrated Cells per Field	~250	~100	~60% Decrease	[8]
In Vivo (Murine HCC Model)	Liver to Body Weight Ratio	~0.10 (MBL-/- mice)	~0.06 (WT mice)	~40% Increase in MBL-/-	[5]

- In Vivo Tumor Growth Assay: Nude mice were subcutaneously injected with Huh7 human hepatoma cells that were stably transfected to overexpress MBL2.[6] Control mice were injected with Huh7 cells transfected with an empty vector.[6] Tumor volume and weight were measured after a set period to determine the effect of MBL2 on tumor growth.[6]
- Cell Proliferation Assay (CCK-8): The proliferation of HCC cell lines (e.g., Huh7) with and without MBL2 overexpression was measured using a Cell Counting Kit-8 (CCK-8) assay.[8]
  This colorimetric assay measures the activity of dehydrogenases in viable cells.
- Transwell Migration Assay: The migratory ability of HCC cells was assessed using Transwell chambers.[8] Cells were seeded in the upper chamber, and the number of cells that migrated



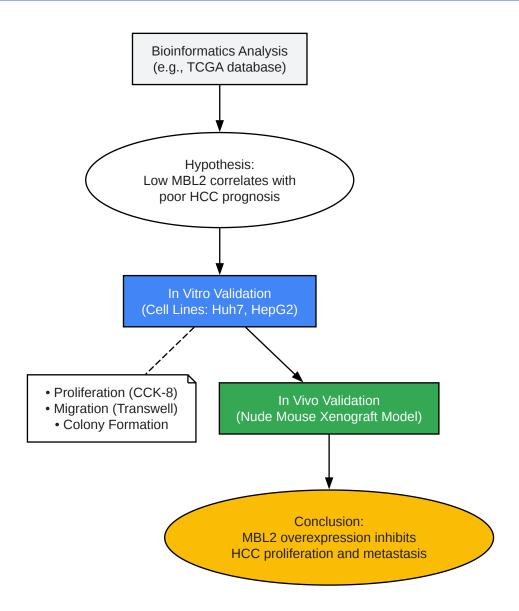
through the membrane to the lower chamber in response to a chemoattractant was quantified after a 24-hour incubation.[8]



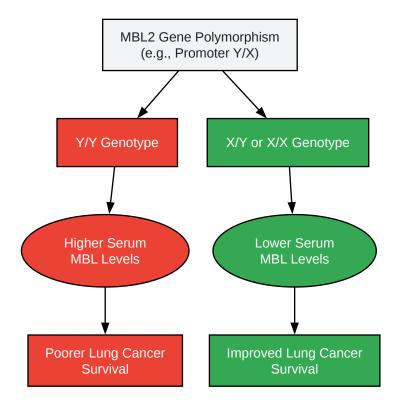
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Caption: MBL suppresses HCC growth by inactivating hepatic stellate cells via the ERK/COX-2/PGE2 pathway.[5]

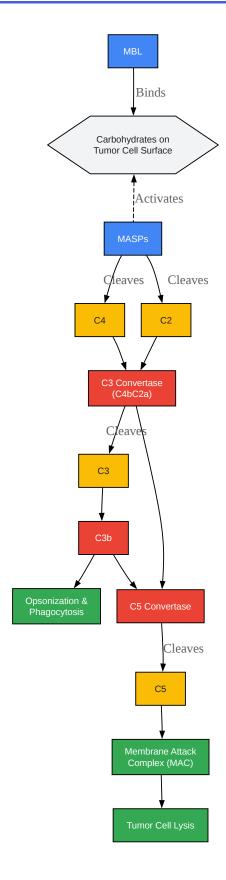












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